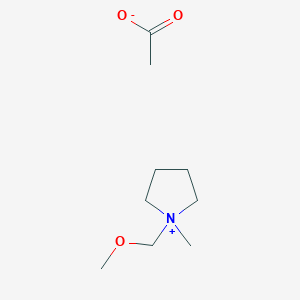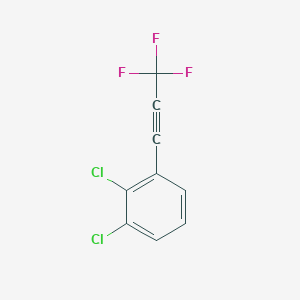
hexa-1,5-diene-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hexa-1,5-diene-2,3,4,5-tetrol is a chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol. This compound is known for its structural rigidity and unique bicyclic structure, which makes it an attractive scaffold for various synthetic applications. It is commercially available and has been widely used in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
hexa-1,5-diene-2,3,4,5-tetrol can be synthesized through several methods. One common synthetic route involves the acetalation of D-mannitol using acetone in the presence of zinc chloride as a catalyst. This reaction yields 1,2:5,6-di-O-isopropylidene-D-mannitol with high efficiency . Another method involves the use of cyclohexanone and boron trifluoride etherate to produce 1,2:5,6-Di-O-cyclohexylidene-D-mannitol . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
hexa-1,5-diene-2,3,4,5-tetrol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
hexa-1,5-diene-2,3,4,5-tetrol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of hexa-1,5-diene-2,3,4,5-tetrol involves its ability to act as a chiral scaffold, facilitating the formation of enantiomerically pure compounds. Its rigid bicyclic structure and the presence of hydroxyl groups at specific positions make it an ideal candidate for various synthetic transformations . The compound interacts with molecular targets through hydrogen bonding and other non-covalent interactions, influencing the pathways involved in the synthesis of target molecules .
Comparaison Avec Des Composés Similaires
hexa-1,5-diene-2,3,4,5-tetrol can be compared with other similar compounds, such as:
1,43,6-Dianhydro-D-sorbitol: Another bicyclic carbohydrate with similar structural features but different reactivity and applications.
1,25,6-Di-O-isopropylidene-D-mannitol: A derivative of this compound used in similar synthetic applications.
1,25,6-Diacetone-D-mannitol: A compound with similar acetalation properties but different industrial uses.
The uniqueness of this compound lies in its high stability, ease of synthesis, and versatility in various applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
hexa-1,5-diene-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2 |
Clé InChI |
PICUSLXKOFIWAJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(C(C(=C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(5R,7S,Z)-4-(Cyclohexylimino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B8485319.png)
![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)




